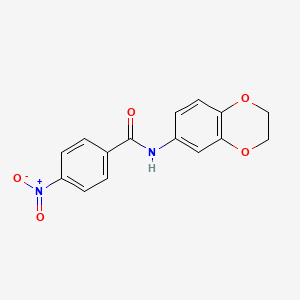
3-(2-methoxy-4-nitrophenyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-methoxy-4-nitrophenyl)-2H-chromen-2-one, also known as MNPC, is a synthetic compound that belongs to the class of coumarin derivatives. It is widely used in scientific research due to its unique chemical properties and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-(2-methoxy-4-nitrophenyl)-2H-chromen-2-one is not fully understood, but it is believed to act through multiple pathways. 3-(2-methoxy-4-nitrophenyl)-2H-chromen-2-one has been shown to inhibit the activity of various enzymes such as topoisomerase II, which is involved in DNA replication and transcription. 3-(2-methoxy-4-nitrophenyl)-2H-chromen-2-one also activates the caspase cascade, which leads to the induction of apoptosis in cancer cells. Moreover, 3-(2-methoxy-4-nitrophenyl)-2H-chromen-2-one has been found to modulate the activity of various signaling pathways such as NF-κB and MAPK, which are involved in inflammation and cell survival.
Biochemical and Physiological Effects
3-(2-methoxy-4-nitrophenyl)-2H-chromen-2-one has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are indicators of oxidative stress. 3-(2-methoxy-4-nitrophenyl)-2H-chromen-2-one has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. Additionally, 3-(2-methoxy-4-nitrophenyl)-2H-chromen-2-one has been found to modulate the levels of various neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Advantages and Limitations for Lab Experiments
3-(2-methoxy-4-nitrophenyl)-2H-chromen-2-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to have low toxicity and high solubility in aqueous and organic solvents. However, 3-(2-methoxy-4-nitrophenyl)-2H-chromen-2-one has some limitations for lab experiments. It is a relatively new compound, and its potential side effects and toxicity in vivo are not fully understood. Moreover, 3-(2-methoxy-4-nitrophenyl)-2H-chromen-2-one has not been extensively studied in animal models, and its pharmacokinetics and bioavailability are not well characterized.
Future Directions
There are several future directions for the research on 3-(2-methoxy-4-nitrophenyl)-2H-chromen-2-one. One potential direction is to investigate its potential therapeutic applications in other diseases such as cardiovascular diseases and metabolic disorders. Another direction is to study the pharmacokinetics and bioavailability of 3-(2-methoxy-4-nitrophenyl)-2H-chromen-2-one in animal models. Moreover, the development of 3-(2-methoxy-4-nitrophenyl)-2H-chromen-2-one derivatives with improved potency and selectivity could be another potential direction for future research.
Conclusion
In conclusion, 3-(2-methoxy-4-nitrophenyl)-2H-chromen-2-one is a synthetic compound that has potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It possesses unique chemical properties and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research on 3-(2-methoxy-4-nitrophenyl)-2H-chromen-2-one could lead to the development of novel therapeutics for the treatment of various diseases.
Synthesis Methods
3-(2-methoxy-4-nitrophenyl)-2H-chromen-2-one can be synthesized through a multi-step reaction process starting from 2-hydroxybenzaldehyde and 2-nitrobenzaldehyde. The first step involves the condensation of these two compounds in the presence of a base to form 3-(2-hydroxy-4-nitrophenyl)prop-2-en-1-one. This intermediate product is then subjected to a cyclization reaction with salicylaldehyde in the presence of a Lewis acid catalyst to form 3-(2-methoxy-4-nitrophenyl)-2H-chromen-2-one.
Scientific Research Applications
3-(2-methoxy-4-nitrophenyl)-2H-chromen-2-one has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to possess anti-cancer properties by inhibiting the growth and proliferation of cancer cells through the induction of apoptosis. 3-(2-methoxy-4-nitrophenyl)-2H-chromen-2-one has also been found to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines and chemokines. Additionally, 3-(2-methoxy-4-nitrophenyl)-2H-chromen-2-one has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
3-(2-methoxy-4-nitrophenyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO5/c1-21-15-9-11(17(19)20)6-7-12(15)13-8-10-4-2-3-5-14(10)22-16(13)18/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVXSKJOTRKZHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxy-4-nitrophenyl)-2H-chromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-furyl)-4H-benzo[h]chromen-4-one](/img/structure/B5685878.png)
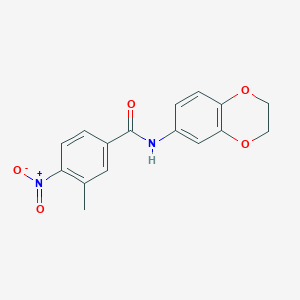

![(3S*,4S*)-1-(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)-4-isopropoxypyrrolidin-3-ol](/img/structure/B5685903.png)
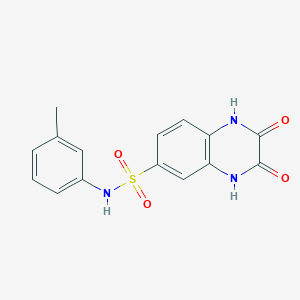
![4-ethoxy-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide](/img/structure/B5685912.png)
![1-({1-cyclohexyl-3-[(3-methoxyphenoxy)methyl]-1H-1,2,4-triazol-5-yl}methyl)-1H-tetrazole](/img/structure/B5685916.png)
![3,5-dichloro-4-methyl-N-{[4-(methylsulfonyl)-2-morpholinyl]methyl}benzamide](/img/structure/B5685920.png)

![4-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5685932.png)
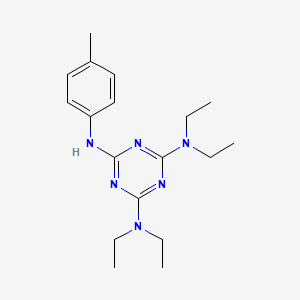
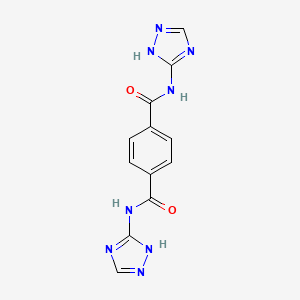
![8-{[rel-(1S,3R)-3-aminocyclopentyl]carbonyl}-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5685954.png)
